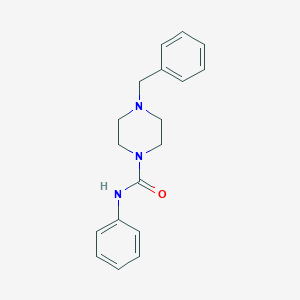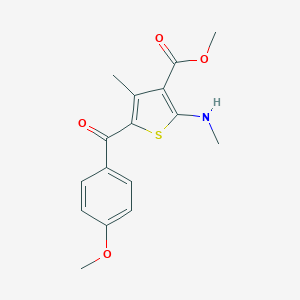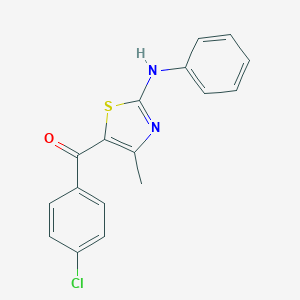
4-benzyl-N-phenylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-N-phenylpiperazine-1-carboxamide, also known as BPPC, is a chemical compound that has gained significant attention in scientific research. BPPC belongs to the class of piperazine derivatives and has been studied for its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of 4-benzyl-N-phenylpiperazine-1-carboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. 4-benzyl-N-phenylpiperazine-1-carboxamide has been shown to bind to the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the reuptake of dopamine, 4-benzyl-N-phenylpiperazine-1-carboxamide increases the levels of dopamine in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
4-benzyl-N-phenylpiperazine-1-carboxamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. 4-benzyl-N-phenylpiperazine-1-carboxamide has also been shown to decrease the levels of corticosterone, a stress hormone, in animal models. Additionally, 4-benzyl-N-phenylpiperazine-1-carboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-benzyl-N-phenylpiperazine-1-carboxamide in lab experiments is its relatively low toxicity compared to other compounds. 4-benzyl-N-phenylpiperazine-1-carboxamide has also been shown to have a high affinity for the dopamine transporter, making it a useful tool in studying the role of dopamine in various physiological and pathological conditions. However, one of the limitations of using 4-benzyl-N-phenylpiperazine-1-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer.
Orientations Futures
There are several future directions for the study of 4-benzyl-N-phenylpiperazine-1-carboxamide. One area of research is the development of more efficient synthesis methods for 4-benzyl-N-phenylpiperazine-1-carboxamide. Another area of research is the investigation of the potential therapeutic properties of 4-benzyl-N-phenylpiperazine-1-carboxamide in the treatment of various neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of 4-benzyl-N-phenylpiperazine-1-carboxamide and its effects on neurotransmitter systems in the brain.
Applications De Recherche Scientifique
4-benzyl-N-phenylpiperazine-1-carboxamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to exhibit anxiolytic, antidepressant, and antipsychotic effects in animal models. 4-benzyl-N-phenylpiperazine-1-carboxamide has also been studied for its potential use in the treatment of cocaine addiction and withdrawal symptoms.
Propriétés
Numéro CAS |
65766-74-7 |
|---|---|
Formule moléculaire |
C18H21N3O |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
4-benzyl-N-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H21N3O/c22-18(19-17-9-5-2-6-10-17)21-13-11-20(12-14-21)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,19,22) |
Clé InChI |
KPXKZXWDRQMAJJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B281925.png)
![N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281926.png)
![N-[5-(4-chlorobenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281927.png)

![4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281935.png)
![4-(2-{[4-(4-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoicacid](/img/structure/B281936.png)
![2-[(aminocarbonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B281937.png)
![2-[(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]benzoic acid](/img/structure/B281939.png)
![2-({2-[(2-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B281941.png)
![6-({2-[(4-Methoxyanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281943.png)
![2-[[2-(Naphthalen-1-ylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B281944.png)
![2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281945.png)